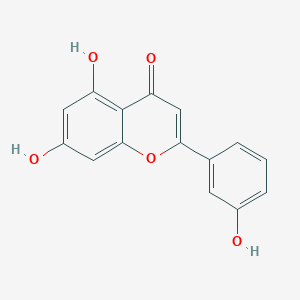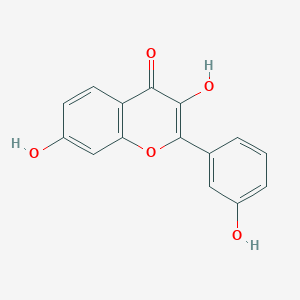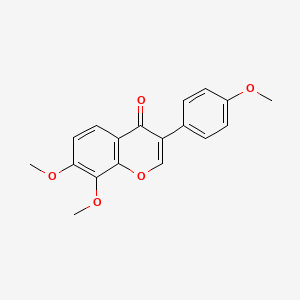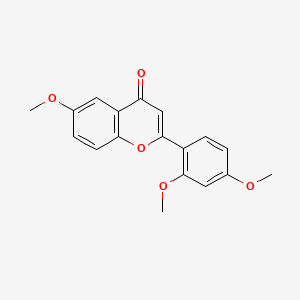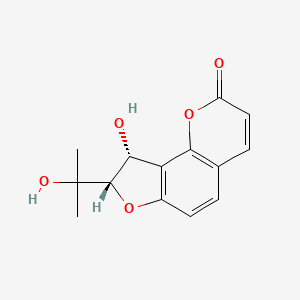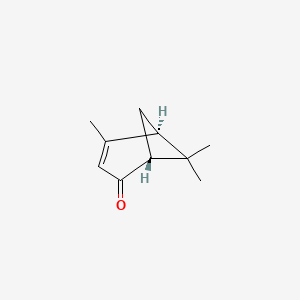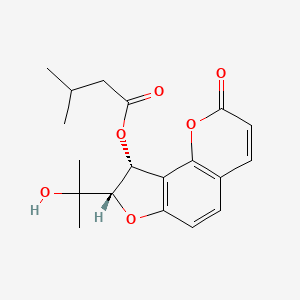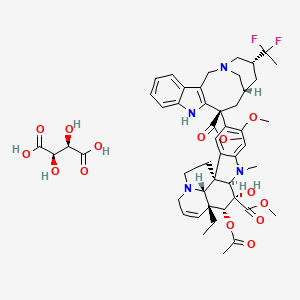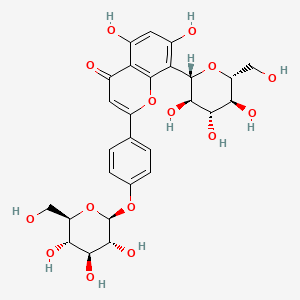
Dapagliflozin Impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapagliflozin Impurity 1 is related to Dapagliflozin, a medication sold under the brand name Farxiga, which is used along with diet and exercise to improve glycemic control in adults with type 2 diabetes . It’s part of the gliflozin class . The impurity is also known as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .Molecular Structure Analysis
The molecular formula of Dapagliflozin Impurity 1 is C15H14ClIO, and its molecular weight is 372.6 . The structure of this impurity is related to the structure of Dapagliflozin, which is a sodium-glucose cotransporter 2 inhibitor .Chemical Reactions Analysis
Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . The degradation pathway of Dapagliflozin has been studied, and it was found that it can separate Dapagliflozin and three major hydrolytic degradation products .Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatographic Method for Dapagliflozin and Its Impurities : A study developed a new chromatographic method for separating and determining Dapagliflozin and its impurities in tablet dosage form. This method showed good precision, accuracy, linearity, specificity, sensitivity, and robustness for routine analysis of Dapagliflozin and its impurities in pharmaceutical formulations (CarolineGrace, Prabha, & Sivakumar, 2019).
Synthesis of Dapagliflozin Impurities : Another study focused on synthesizing two impurities of Dapagliflozin, including the impurity 1, for quality control purposes. The structures of these impurities were characterized using various analytical methods (Biao et al., 2016).
Cardiovascular Outcomes in Type 2 Diabetes : Research has been conducted on the cardiovascular safety profile of Dapagliflozin. Studies like the DECLARE–TIMI 58 Trial have explored the impact of Dapagliflozin on major adverse cardiovascular events in patients with type 2 diabetes, showing that it does not result in a higher or lower rate of such events compared to placebo (Declare–Timi Investigators, 2019).
Dapagliflozin Monotherapy in Type 2 Diabetes : A study investigating Dapagliflozin as a monotherapy for patients with type 2 diabetes found that it effectively lowered hyperglycemia with minimal hypoglycemia. This study highlights Dapagliflozin's unique insulin-independent mechanism of action, making it a valuable treatment option for type 2 diabetes (Ferrannini et al., 2010).
Dapagliflozin and Body Weight in Type 2 Diabetes : Research also indicates that Dapagliflozin can influence body weight and fat mass in patients with type 2 diabetes. It was found to reduce total body weight, predominantly by reducing fat mass, visceral adipose tissue, and subcutaneous adipose tissue (Bolinder et al., 2012).
Safety And Hazards
Dapagliflozin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The development of a novel gradient RP-HPLC method for the separation of Dapagliflozin and its process-related impurities has been reported . This method provides insight into the stability profile and degradation pathway of Dapagliflozin, and it could be useful for future research and development efforts .
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJBBCGIIGJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin Impurity 1 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
